Isobutyric anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanoyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3 | |
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InChI Key |
LSACYLWPPQLVSM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(=O)C(C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Record name | ISOBUTYRIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7026609 | |
| Record name | Isobutyric anhydride | |
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Molecular Weight |
158.19 g/mol | |
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Physical Description |
Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO] | |
| Record name | ISOBUTYRIC ANHYDRIDE | |
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| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |
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| Record name | Isobutyric anhydride | |
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Boiling Point |
181.5 °C @ 734 MM HG | |
| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Flash Point |
139 °F (NFPA, 2010), 59.4 °C, 139 °F | |
| Record name | ISOBUTYRIC ANHYDRIDE | |
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| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Solubility |
SOL IN ALL PROP IN ETHER | |
| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Density |
0.9535 @ 20 °C/4 °C | |
| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Vapor Pressure |
0.5 [mmHg] | |
| Record name | Isobutyric anhydride | |
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Color/Form |
LIQUID | |
CAS No. |
97-72-3 | |
| Record name | ISOBUTYRIC ANHYDRIDE | |
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| Record name | Isobutyric anhydride | |
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| Record name | 2-Methylpropanoic anhydride | |
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| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |
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| Record name | Isobutyric anhydride | |
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| Record name | ISOBUTYRIC ANHYDRIDE | |
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| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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| Record name | Isobutyric Acid Anhydride | |
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Melting Point |
-53.5 °C | |
| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Synthetic Methodologies for Isobutyric Anhydride
Established Laboratory Synthesis Routes
Traditional methods for synthesizing isobutyric anhydride (B1165640) in a laboratory setting often involve straightforward chemical reactions that are well-documented in organic chemistry literature.
A fundamental method for the preparation of isobutyric anhydride is the dehydration of its parent carboxylic acid, isobutyric acid. wikipedia.org This process typically involves the removal of a water molecule from two molecules of isobutyric acid. To facilitate this dehydration, strong dehydrating agents are often employed. One common reagent used for this purpose is phosphorus pentoxide (P₂O₅). ontosight.ai The reaction involves heating the isobutyric acid in the presence of the dehydrating agent to drive the formation of the anhydride. Other methods, such as heating potassium cyanate (B1221674) with isobutyric acid derivatives, have also been reported.
Another established route involves the reaction of an isobutyryl halide, most commonly isobutyryl chloride, with a carboxylate salt. chemicalbook.com This nucleophilic acyl substitution reaction is a common method for forming acid anhydrides. libretexts.org For instance, isobutyryl chloride can be reacted with sodium isobutyrate or even sodium acetate (B1210297) to produce this compound. chemicalbook.comacs.org The reaction proceeds with the carboxylate anion acting as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyryl chloride and displacing the chloride ion. The use of a base like pyridine (B92270) is also common in these reactions. acs.org
A variation of this involves the reaction of isobutyryl chloride with isobutyric acid in the presence of a catalyst. chemicalbook.com In a specific example of a related synthesis, isobutyryl chloride was added dropwise to a cold aqueous ammonia (B1221849) solution to produce isobutyramide (B147143), showcasing the reactivity of the acyl chloride. orgsyn.org
Anhydride exchange, also known as transanhydridation, is a widely used industrial and laboratory method for the synthesis of this compound. google.commdpi.com This equilibrium-driven process typically involves the reaction of isobutyric acid with another, more readily available anhydride, most commonly acetic anhydride. ontosight.aigoogle.comgoogle.com
The reaction is generally heated, and to drive the equilibrium towards the formation of this compound, the lower-boiling acetic acid formed as a byproduct is continuously removed by distillation. google.comgoogle.com Industrial processes have been optimized by controlling the molar ratio of the reactants and the gradual addition of reagents as the reaction progresses to enhance yield and simplify operations. google.comgoogle.com This method can produce this compound with a purity greater than 98%, which can be further increased to over 99% by distillation. google.comgoogle.com
| Reactants | Key Conditions | Product Purity |
| Isobutyric Acid, Acetic Anhydride | Distillation of acetic acid byproduct | >98% (up to >99% with further distillation) |
| Isobutyryl Chloride, Sodium Isobutyrate | Nucleophilic acyl substitution | High |
Reaction of Isobutyryl Halides with Carboxylates
Advanced and Green Chemistry Approaches in this compound Production
In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This trend has influenced the synthesis of this compound, leading to the exploration of advanced catalytic systems and greener reaction conditions.
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions.
Organocatalysis: Chiral organocatalysts have been successfully employed in reactions involving this compound. For example, a C2-symmetric chiral 4-pyrrolidinopyridine (B150190) catalyst was used for the chemo- and regioselective acylation of monosaccharides with this compound. chemicalbook.comsigmaaldrich.com In another study, 4-dimethylaminopyridine (B28879) (DMAP) was found to be a necessary catalyst for the efficient isobutyrylation of a protected cytidine (B196190) intermediate in the synthesis of Molnupiravir, with triethylamine (B128534) used as a base. acs.org
Enzymatic Catalysis: Biocatalysis, a key pillar of green chemistry, has been applied to the synthesis involving this compound. Immobilized lipases have been used for the regioselective esterification of uridine (B1682114) with this compound, demonstrating a cost-effective and environmentally friendly route. researchgate.net This enzymatic approach has been shown to achieve high conversion rates. researchgate.net
Lewis Acid Catalysis: While not explicitly detailed for this compound synthesis itself in the provided context, Lewis acid catalysts are instrumental in reactions utilizing anhydrides. For example, a Lewis acid catalyst was used in conjunction with aromatic carboxylic anhydrides for efficient carbon-oxygen bond formation. tcichemicals.com
Reactive Distillation: Continuous reactive distillation has been identified as a highly efficient method for the production of anhydrides like butyric anhydride from the corresponding acid and acetic anhydride. mdpi.com This process combines reaction and separation in a single unit, reducing equipment costs and improving conversion by continuously removing the acetic acid byproduct. mdpi.comguidechem.com This technology is also applicable to this compound production. guidechem.com
Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact.
Solvent-free approaches have been developed for reactions utilizing this compound. For instance, a solvent-free synthesis was developed for producing N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) from this compound and di-2-ethylhexylamine, which proved to be cost-effective and efficient. rsc.org Another example is the synthesis of sucrose (B13894) acetate isobutyrate using cane sugar, acetic anhydride, and this compound in the presence of a catalyst without any solvent, resulting in a high-yield and environmentally friendly process. google.com The enzymatic esterification of cinnamic acid has also been explored in solvent-free systems. medcraveonline.com These methods highlight a shift towards more sustainable manufacturing processes. rsc.orggoogle.com
Continuous Flow Processes for this compound Production
The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced efficiency, safety, and consistency. In the context of this compound, continuous processes are being utilized both for its direct production and in reactions where it serves as a key reagent.
One prominent continuous method for producing this compound involves reactive distillation (RD). guidechem.commdpi.com This technique integrates chemical reaction and product separation into a single unit, which can reduce equipment costs and improve conversion rates by continuously removing products from the reaction equilibrium. mdpi.com A typical setup includes a reactive distillation tower where isobutyric acid and acetic anhydride are fed at different points. guidechem.com The reaction and distillation occur in the reaction section of the tower. Acetic acid, a byproduct, is distilled off from the top, while the crude this compound is collected from the bottom. guidechem.com This method allows for high-purity this compound to be produced efficiently. guidechem.com
Table 1: Continuous Production of this compound via Reactive Distillation
| Feed Molar Ratio (Isobutyric Acid:Acetic Anhydride) | Operating Pressure (kPa) | Resulting Purity | Overall Yield |
|---|---|---|---|
| 3:1 | 20 | 95.6% | 89.2% |
| 2:1 | 20 | 92.5% | 87.1% |
| 1:1 | 20 | 85.9% | 80.7% |
Data sourced from a continuous preparation method using a reactive distillation tower. guidechem.com
Continuous flow systems are also critical in applications where this compound is a reactant. For instance, in the synthesis of the antiviral drug molnupiravir, a continuous flow process using immobilized lipase (B570770) and this compound for regioselective esterification has been developed. researchgate.netresearchgate.net This biocatalytic approach, when compared to traditional batch methods, demonstrates significant improvements in productivity, reaction time, and space-time-yield. researchgate.net
Similarly, the synthesis of the ligand DEHiBA (N,N-di-(2-ethylhexyl)isobutyramide) has been optimized using an automated flow reactor. rsc.org A solvent-free, cost-effective route was identified using this compound and di-2-ethylhexylamine. rsc.org The use of a tubular flow reactor was essential to manage the exothermic nature of the reaction, ensuring safety and control while enabling continuous production with high yields. rsc.org This approach not only makes the synthesis more affordable but also highlights the enhanced safety and control offered by continuous flow technology for reactions involving this compound. rsc.org
Process Optimization and Scale-Up Considerations in this compound Manufacturing
A key process for manufacturing this compound is the reaction of isobutyric acid with acetic anhydride, followed by the distillation of the acetic acid byproduct to shift the reaction equilibrium. google.com A patented optimization of this batch process, termed the "deferred addition" technique, has been shown to markedly increase the production of this compound. google.com This method involves initially loading the reactor with one reactant in a molar excess and then continuously adding the other reactant as the acetic acid is distilled off. google.com This maintains optimal concentration gradients and reaction rates throughout the process. The reaction is typically performed under reduced pressure without a catalyst. google.com
Table 2: Example of Deferred Addition Technique for this compound Synthesis
| Parameter | Value |
|---|---|
| Initial Reactants in Reactor | 411 g Acetic Anhydride & 141.9 g Isobutyric Acid |
| Initial Molar Ratio (Isobutyric Acid/Acetic Anhydride) | 0.4 |
| Continuously Added Reactant | 425.6 g Isobutyric Acid |
| Final Overall Molar Ratio (Isobutyric Acid/Acetic Anhydride) | 1.6 |
| Reaction Temperature | 115-120 °C |
| Pressure Range | 4.00x10⁴ Pa down to 1.07x10⁴ Pa |
| Crude Product Purity | 98.7% |
Data sourced from a patented batch process optimization. google.com
Purification is a critical step in achieving the high purity (>99%) required for many applications. google.comunivarsolutions.com After the primary reaction, the crude product is purified by distilling off any excess acetic anhydride and residual mixed anhydride. google.com The efficiency of the distillation column is paramount to prevent the co-distillation of acetic anhydride with the acetic acid byproduct. google.com
When scaling up processes that use this compound, robustness and reproducibility are key. The scalability of a one-pot, two-reaction protocol for synthesizing a pharmaceutical intermediate using this compound has been successfully demonstrated, moving from gram-scale to multi-gram-scale with consistent high yields (92-94%). rsc.org During this scale-up, the process was further optimized by reducing solvent volume and the amount of base required, showcasing how optimization is an integral part of scaling up. rsc.org
For continuous processes, such as the solvent-free synthesis of DEHiBA, scale-up involves managing reaction exotherms, which is effectively handled by tubular flow reactors. rsc.org This allows for safe, continuous production with yields exceeding 99% and a low process mass intensity, demonstrating a highly efficient and scalable manufacturing route. rsc.org The ability to achieve high productivity while maintaining strict temperature control is a significant advantage when considering industrial-scale production. rsc.org
Reactivity and Reaction Mechanisms of Isobutyric Anhydride
Nucleophilic Acyl Substitution Reactions of Isobutyric Anhydride (B1165640)
The core reactivity of isobutyric anhydride involves nucleophilic acyl substitution. scbt.comvanderbilt.edu In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate leaving group to yield the acylated product. libretexts.orgyoutube.commasterorganicchemistry.com While this compound can react with both negatively charged and neutral nucleophiles, its most common applications involve neutral species like alcohols and amines. youtube.com
This compound reacts with alcohols and polyols to form isobutyrate esters. mdpi.comlibretexts.org This esterification is a cornerstone of its application in organic synthesis. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the anhydride's carbonyl carbons. libretexts.org The process is versatile and has been applied to a wide array of alcohol substrates, including primary, secondary, and tertiary alcohols, as well as phenols and complex polyols, to produce the corresponding esters in good to excellent yields. mdpi.com
A general scheme for the esterification of an alcohol with this compound is as follows: (CH₃)₂CHCO)₂O + R-OH → (CH₃)₂CHCOOR + (CH₃)₂CHCOOH
This transformation is often facilitated by a catalyst to enhance reaction rates and selectivity. mdpi.com
Significant advancements have been made in controlling the selectivity of esterification reactions using this compound, particularly in the acylation of molecules with multiple hydroxyl groups like monosaccharides and cellulose (B213188). acs.orgnih.govrsc.org
Chemoselectivity refers to the preferential reaction of the anhydride with one functional group over another. In the context of polyols, a remarkable example is the organocatalytic acylation of octyl β-D-glucopyranoside, which possesses both primary and secondary hydroxyl groups. acs.orgacs.org Typically, primary hydroxyl groups are more reactive than secondary ones. However, using a specific C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) catalyst, this compound chemoselectively acylates a secondary hydroxyl group in the presence of the free primary hydroxyl group with perfect selectivity. acs.orgnih.govresearchgate.net A competitive acylation experiment between octyl β-D-glucopyranoside and a primary alcohol (2-phenylethanol) further demonstrated that the acylation of the secondary hydroxyl group on the carbohydrate is significantly accelerated. acs.orgnih.govacs.org
Regioselectivity is the preference for reaction at one position over other possible positions. In the same acylation of octyl β-D-glucopyranoside, the reaction with this compound shows near-perfect regioselectivity, favoring the secondary hydroxyl group at the C(4) position over the other three available hydroxyl groups. acs.orgnih.govacs.org This organocatalyzed, one-step process yields the 4-O-isobutyryl derivative as the sole product in high yield. acs.orgnih.gov
| Substrate | Catalyst | Selectivity | Product Yield |
| Octyl β-D-glucopyranoside | C₂-symmetric chiral 4-pyrrolidinopyridine | 99% regioselectivity for C(4)-OH | 98% |
Data sourced from Kawabata et al. acs.orgnih.gov
Similar regioselectivity has been achieved in the surface esterification of cellulose. A method using N-acylimidazoles, formed in-situ from this compound and imidazole, allows for the site-specific modification of the primary hydroxyl groups (C6-OH) on the cellulose surface with 93% selectivity. rsc.orgresearchgate.net
This compound is a key reagent in the acylative kinetic resolution of racemic alcohols, a process that separates enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. researchgate.netbeilstein-journals.org This technique is widely used to access enantioenriched alcohols and esters. beilstein-journals.org
The process typically involves reacting a racemic alcohol with this compound in the presence of a substoichiometric amount of a chiral catalyst. One enantiomer of the alcohol reacts faster, converting it to its corresponding isobutyrate ester, while the slower-reacting enantiomer remains largely unreacted. This allows for the separation of the enantioenriched ester from the unreacted enantioenriched alcohol.
Chiral isothiourea organocatalysts, such as HyperBTM, have proven highly effective for this purpose. researchgate.netbeilstein-journals.org They have been used for the non-enzymatic acylative kinetic resolution of a range of challenging secondary alcohols, including benzylic, allylic, and propargylic types, with high selectivity factors (s). researchgate.netacs.org For instance, the kinetic resolution of aryl-alkenyl substituted secondary alcohols using 1 mol% HyperBTM and this compound has achieved selectivity factors up to 1980. researchgate.net The kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane using this method yielded a synthetically useful s-factor of 20. beilstein-journals.org Computational studies have also been employed to understand and predict the enantioselectivity in the kinetic resolution of secondary alcohols like 1-(1-naphthyl)ethanol (B73620), catalyzed by chiral 4-dialkylaminopyridine derivatives with this compound. nih.gov
This compound reacts with primary and secondary amines to form N-substituted isobutyramides. noaa.govrsc.orglumenlearning.com This reaction is a form of nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.orglibretexts.org The reaction between this compound and anilines in ether has been studied, revealing that the process is catalyzed by the isobutyric acid produced during the reaction. rsc.org
The general reaction proceeds in two stages. First, the amine attacks the anhydride to form the amide and a molecule of isobutyric acid. libretexts.org (CH₃)₂CHCO)₂O + RNH₂ → (CH₃)₂CHCONHR + (CH₃)₂CHCOOH
Because the isobutyric acid byproduct is acidic, it will react with a second equivalent of the basic amine to form an ammonium (B1175870) carboxylate salt. libretexts.org (CH₃)₂CHCOOH + RNH₂ → (CH₃)₂CHCOO⁻NH₃⁺R
A one-pot protocol has been developed to convert nitro-arenes into N-aryl amides using trichlorosilane (B8805176) for in-situ reduction of the nitro group to an amine, which then reacts with anhydrides, including this compound, to yield the final amide product in high yields. rsc.org
Beyond simple alcohols, this compound is used for the selective acylation of more complex polyols like monosaccharides, which is crucial for the synthesis of carbohydrates and related glycoconjugates. acs.orgnih.gov These reactions highlight the anhydride's utility in protecting group chemistry. acs.org
A significant achievement is the development of an organocatalytic method for the one-step, highly selective acylation of unprotected monosaccharides. acs.orgnih.govresearchgate.net For example, treating octyl β-D-glucopyranoside with this compound in the presence of a C₂-symmetric chiral 4-pyrrolidinopyridine catalyst results in the exclusive formation of the 4-O-isobutyryl derivative. acs.orgnih.govacs.org This outcome is remarkable because it demonstrates perfect chemoselectivity (favoring a secondary hydroxyl over a primary one) and perfect regioselectivity (favoring the C(4) hydroxyl over other secondary ones). acs.orgnih.gov The mechanism is proposed to involve multiple hydrogen-bonding interactions between the catalyst and the monosaccharide, which directs the anhydride to the specific hydroxyl group. nih.gov
Regioselectivity and Chemoselectivity in Esterification
Amidation Reactions with Amines
Catalysis in this compound Reactions
Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving this compound. mdpi.com A variety of catalysts, including Lewis acids, organocatalysts, and transition metal complexes, have been employed to enhance esterification, amidation, and selective acylation reactions.
Organocatalysts:
4-Dialkylaminopyridines (DMAP) and Derivatives: 4-Pyrrolidinopyridine (PPY), a DMAP analog, and its chiral derivatives are highly effective for acylation reactions. acs.orgnih.gov The mechanism of esterifying 1-(1-naphthyl)ethanol with this compound using PPY as a catalyst has been studied. sigmaaldrich.com Chiral C₂-symmetric PPY derivatives are central to achieving the high chemo- and regioselectivity seen in the acylation of monosaccharides and for the kinetic resolution of secondary alcohols. acs.orgnih.govnih.gov
Isothioureas: Chiral isothiourea catalysts, particularly HyperBTM, are powerful tools for the acylative kinetic resolution of racemic secondary alcohols with this compound, providing high selectivity factors. researchgate.netbeilstein-journals.orgacs.org The mechanism involves the formation of a chiral acyl-transfer species between the isothiourea catalyst and the anhydride. beilstein-journals.org
Phosphoric Acids: Phosphoric acid (H₃PO₄) and its derivatives have been shown to catalyze the acylation of alcohols with anhydrides. researchgate.netnii.ac.jp The proposed mechanism involves the in-situ formation of diacylated mixed anhydrides, which act as the efficient acyl transfer agents. researchgate.netnii.ac.jp
Metal-Based Catalysts:
Copper(I) Catalysts: Tetrakis(acetonitrile)copper(I) triflate (Cu(CH₃CN)₄OTf) is a highly efficient catalyst for the acylation of a broad range of alcohols and polyols with this compound. mdpi.com This method is notable for its mild reaction conditions (often room temperature) and low catalyst loading (e.g., 1 mol%). mdpi.com
Lewis Acids: Weak Lewis acids like magnesium chloride can be used to promote reactions between carboxylic acids and dialkyl dicarbonates, which proceed through an anhydride intermediate that subsequently reacts with an alcohol to form an ester. lookchem.com
The table below summarizes some of the catalysts used in reactions with this compound.
| Catalyst Class | Specific Catalyst Example | Reaction Type |
| Organocatalyst | C₂-symmetric chiral 4-pyrrolidinopyridine | Chemo- and regioselective acylation of monosaccharides |
| Organocatalyst | Isothiourea (HyperBTM) | Acylative kinetic resolution of secondary alcohols |
| Organocatalyst | Phosphoric Acid (H₃PO₄) | Acylation of alcohols |
| Metal-Based Catalyst | Tetrakis(acetonitrile)copper(I) triflate | Acylation of alcohols and polyols |
Lewis Acid Catalysis in this compound Reactions
Pyrolysis and Thermal Decomposition of this compound
The thermal decomposition, or pyrolysis, of this compound is a well-established and scalable method for the production of dimethylketene (B1620107) ((CH₃)₂C=C=O). acs.org The process involves heating this compound to high temperatures, causing it to break down into dimethylketene and isobutyric acid. google.com
This reaction is a key step in various industrial processes. For example, the dimethylketene produced can be subsequently dimerized to form 2,2,4,4-tetramethylcyclobutane-1,3-dione, which is then hydrogenated to produce 2,2,4,4-tetramethylcyclobutane-1,3-diol, a valuable monomer for specialty polyesters. wipo.intwipo.int The pyrolysis is typically carried out at temperatures ranging from 400°C to 650°C under reduced pressure. google.com
The gas-phase thermal decomposition of this compound has been the subject of kinetic and mechanistic investigations. acs.orgresearchgate.net Studies have shown that the pyrolysis follows first-order kinetics and is unaffected by the presence of chain inhibitors, indicating a unimolecular decomposition mechanism. researchgate.net The sole products of the reaction are dimethylketene and isobutyric acid. researchgate.net
Kinetic parameters for the decomposition of 2-methylpropanoic anhydride (this compound) have been determined over a temperature range of 246–283 °C, with the rate constant given by the Arrhenius equation: k/s⁻¹ = 10¹¹·⁸¹ exp(–151,500 J mol⁻¹/RT). researchgate.net
Comparative studies between the pyrolysis of this compound (IBAN) and isobutyric acid (IBA) reveal significant differences. acs.org The pyrolysis temperature required for IBAN is much lower than that for IBA, and the selectivity for dimethylketene is significantly higher during IBAN pyrolysis. acs.org Computational chemistry studies have elucidated the reason for this difference, showing that the pyrolysis of the anhydride proceeds through a more stable six-centered transition state, whereas the acid decomposes via a less stable four-centered transition state. acs.org This lower activation energy for the anhydride decomposition pathway makes it a more efficient route for ketene (B1206846) synthesis.
Formation of Ketenes (e.g., Dimethylketene)
Hydrolysis Kinetics and Mechanisms of this compound
The hydrolysis of this compound is a crucial reaction, converting the anhydride into two molecules of isobutyric acid in the presence of water. This process is of significant interest for the safe handling, transportation, and storage of this compound, as the reaction is exothermic and can have safety implications. acs.org The study of its kinetics reveals a complex interplay of various factors that influence the reaction rate and mechanism.
The rate of hydrolysis of this compound is not governed by a simple rate law but is instead influenced by several interconnected factors.
Miscibility: A primary challenge in studying the hydrolysis of this compound is the partial miscibility between the anhydride and water. acs.orgresearchgate.net This often results in a heterogeneous liquid-liquid system, at least in the initial stages of the reaction. researchgate.net The low solubility of the anhydride in water can create mass transfer limitations, where the reaction rate is dependent on the dissolution of the anhydride into the aqueous phase. acs.orgresearchgate.net As the hydrolysis proceeds, the formation of isobutyric acid, which is more soluble in water, acts as a solvent and increases the miscibility of the anhydride in the aqueous phase. researchgate.net This can lead to a transition from a two-phase to a single-phase system, complicating kinetic modeling. acs.orgresearchgate.net To accurately model the kinetics under these conditions, activity-based models, such as the NRTL (Non-Random Two-Liquid) model, are employed to describe the phase equilibrium behavior. researchgate.netresearchgate.net
Temperature: As with most chemical reactions, temperature plays a significant role in the hydrolysis rate of this compound. Increased temperature generally leads to a higher reaction rate constant, in line with the Arrhenius equation. researchgate.net Studies on similar anhydrides, like acetic and propionic anhydride, have shown a clear dependence of the hydrolysis rate on temperature. researchgate.netarcjournals.orgarcjournals.org For instance, the rates of both simple and general-base catalyzed hydrolysis of propionic and butyric anhydride increase with temperature. arcjournals.org It has been observed that the activation energies for the hydrolysis of this compound and acetic anhydride are quite similar across various reactant concentrations. acs.org
pH and Catalysis: The hydrolysis of this compound can be influenced by pH. Acids can accelerate the reaction with water. nih.gov In studies of similar anhydrides, the presence of a strong acid catalyst was found to linearly increase the apparent second-order rate constant, indicating both a non-catalytic and an acid-catalyzed pathway. researchgate.net General-base catalysis, by the carboxylate ion product of the hydrolysis, is also a significant factor. arcjournals.org For propionic and butyric anhydrides, the rate constants for general base-catalyzed hydrolysis are substantially higher than for simple hydrolysis. arcjournals.org Hydrochloric acid has also been noted as a potential catalyst for the reaction. biosynth.com
The table below summarizes the key factors influencing the hydrolysis rate of this compound.
| Factor | Influence on Hydrolysis Rate | Mechanism |
| Miscibility | Initially limits the reaction rate due to a heterogeneous system. The rate increases as the product, isobutyric acid, enhances miscibility. | The reaction starts as a two-phase system and can transition to a single-phase system. Mass transfer effects are significant in the two-phase region. |
| Temperature | Increases the reaction rate constant. | Follows the Arrhenius principle, where higher temperatures provide more kinetic energy for the reaction to occur. |
| pH/Catalysis | Acids and the carboxylate product (isobutyric acid) can catalyze the reaction, increasing the rate. | The reaction can proceed through both non-catalyzed and catalyzed (acid or general-base) pathways. |
This table is based on findings from multiple sources. acs.orgresearchgate.netresearchgate.netresearchgate.netarcjournals.orgarcjournals.orgnih.govbiosynth.com
A notable characteristic of this compound hydrolysis is its apparent autocatalytic behavior. acs.orgresearchgate.net Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. In this case, the isobutyric acid produced during hydrolysis accelerates the subsequent hydrolysis of the remaining anhydride. acs.orgresearchgate.net
The autocatalytic effect is closely linked to the miscibility issue. While it might be assumed that the hydronium ions from the dissociation of the produced isobutyric acid are the catalytic species, studies on similar anhydrides like propionic anhydride suggest a different primary mechanism. researchgate.netresearchgate.net Research indicates that the autocatalytic behavior is more accurately attributed to the enhanced concentration of the anhydride in the aqueous phase due to the presence of the newly formed carboxylic acid. researchgate.netresearchgate.net The isobutyric acid acts as a homogenizer, increasing the solubility of the this compound in water and thereby increasing the effective concentration of the reactants in a single phase, which in turn accelerates the reaction rate. researchgate.net
Therefore, the observed autocatalysis is a combination of true chemical catalysis by the acid product and the physical effect of improved miscibility. acs.orgresearchgate.net Understanding this dual role of the product is essential for accurate kinetic modeling and for ensuring the safe management of processes involving this compound hydrolysis. acs.org
Applications of Isobutyric Anhydride in Advanced Organic Synthesis
Synthesis of Specialty Esters for Industrial Applications
A primary application of isobutyric anhydride (B1165640) is in the synthesis of specialty esters, which have significant industrial uses. chemimpex.com As a potent acylating agent, it efficiently introduces isobutyryl groups into various molecules. univarsolutions.com This process is fundamental in manufacturing a range of commercial products.
One notable example is the production of sucrose (B13894) acetate (B1210297) isobutyrate (SAIB). foreverest.netatamanchemicals.com SAIB is synthesized through the esterification of sucrose with a combination of acetic anhydride and isobutyric anhydride. atamanchemicals.com The resulting mixed ester is a high-purity, viscous liquid that finds extensive use in the food and beverage industry, particularly as a weighting agent in citrus-flavored drinks. foreverest.netatamanchemicals.com It is also employed in coatings, printing inks, and as a plasticizer. atamanchemicals.com
The reactivity of this compound also allows for its use in the production of other esters that serve as flavor and aroma enhancers in the food industry and as key components in the fragrance industry. chemimpex.comnih.gov
Derivatization of Natural Products and Bioactive Molecules
The modification of natural products and bioactive molecules is a critical area of research for enhancing their therapeutic properties, bioavailability, and stability. medcraveonline.com this compound serves as a key reagent in these derivatization processes.
This compound plays a crucial role in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). univarsolutions.comnordmann.global Its ability to facilitate acylation reactions is essential for constructing complex medicinal compounds. nordmann.global
A prominent and recent example of its application is in the synthesis of Molnupiravir, an antiviral drug used for the treatment of COVID-19. chemistryviews.org Molnupiravir is a prodrug of a synthetic nucleoside derivative, and its synthesis involves the esterification of an N⁴-hydroxycytidine intermediate. researchgate.netnih.gov
Several synthetic routes for Molnupiravir utilize this compound as the acylating agent to introduce the isobutyryl group onto the ribose moiety of the nucleoside. chemistryviews.orgresearchgate.net In one efficient chemo-enzymatic synthesis, immobilized lipase (B570770) is used as a biocatalyst for the regioselective esterification of a uridine (B1682114) precursor with this compound. researchgate.net Another approach involves a three-step synthesis starting from ribose, where the first step is the 5-acylation using this compound and an immobilized lipase. chemistryviews.org These methods highlight the importance of this compound in creating a more efficient and scalable production of this critical antiviral medication. chemistryviews.orgnih.gov
Below is a data table summarizing research findings on the synthesis of Molnupiravir using this compound:
| Starting Material | Key Reagents & Catalysts | Key Transformation | Reported Yield | Reference |
| Ribose | This compound , Immobilized lipase, Engineered ribosyl-1-kinase, Uridine phosphorylase | 5-acylation of ribose | High overall yield (seven-fold higher than original route) | chemistryviews.org |
| Uridine | This compound , Immobilized lipase (Addzyme-011) | Regioselective esterification | 97% conversion, 73% overall yield | researchgate.net |
| Cytidine (B196190) | This compound , Immobilized lipase | Esterification of N⁴-hydroxycytidine intermediate | 64% yield for esterification step, 48% overall yield | nih.gov |
| Compound of formula (III) | This compound , Triethylamine (B128534), 4-Dimethylaminopyridine (B28879) | Acylation | High purity and yield | google.com |
| Ribose derivative | This compound | Esterification | 94% conversion | rsc.org |
The selective functionalization of carbohydrates is a challenging yet crucial task in synthetic chemistry, with applications in drug discovery and material science. This compound is employed in the regioselective acylation of monosaccharides, allowing for the specific modification of hydroxyl groups. nih.govresearchgate.net
For instance, research has demonstrated the highly chemo- and regioselective acylation of octyl β-D-glucopyranoside with this compound. researchgate.netacs.org In the presence of a C2-symmetric chiral 4-pyrrolidinopyridine (B150190) catalyst, the 4-O-isobutyryl derivative was obtained as the sole product in high yield. researchgate.netacs.org This method showcases the ability to selectively acylate a secondary hydroxyl group even in the presence of a primary hydroxyl group, which is typically more reactive. researchgate.netacs.org
Further studies have utilized chiral catalysts, such as benzotetramisole (BTM), to control the site of acylation in pyranoses. nih.gov Depending on the chirality of the catalyst, either the C2 or C3 hydroxyl group of a trans-1,2-diol can be selectively acylated with this compound. nih.gov These catalytic systems rely on non-covalent interactions, like hydrogen bonding or dispersion interactions, to achieve high selectivity. nih.govnih.gov This precise control over the functionalization of carbohydrates opens avenues for the synthesis of complex glycans and other carbohydrate-based molecules. nih.gov
The following table details research findings on the functionalization of carbohydrates with this compound:
| Carbohydrate Substrate | Catalyst | Key Transformation | Product | Selectivity/Yield | Reference |
| Octyl β-D-glucopyranoside | C2-symmetric chiral 4-pyrrolidinopyridine | Chemo- and regioselective acylation | 4-O-isobutyryl derivative | Sole product, 98% yield | researchgate.netacs.org |
| Methyl 6-O-(tert-butyldimethylsilyloxy)-α-D-mannopyranoside | DIPEA, Fe(dibm)₃ | Site-selective acylation | C3-acylated product | 92% yield | nih.gov |
| Pyranose with trans-1,2-diol | (R)-BTM | Site-selective acylation | C3-acylated product | >20:1 selectivity, 92% yield | nih.gov |
| Pyranose with trans-1,2-diol | (S)-BTM | Site-selective acylation | C2-acylated product | Good selectivity and yield | nih.gov |
| S-galactoside | (R)-BTM | Site-selective acylation | C2-acylated product | >20:1 selectivity, 81-91% yield | nih.gov |
This compound is an important intermediate in the manufacture of various flavoring agents and fragrances. chemimpex.comdataintelo.com Its reaction with alcohols produces isobutyric esters, many of which possess characteristic fruity or sweet aromas. chemimpex.comatamanchemicals.com These esters are then used to formulate flavors for food and beverages and to create scents for perfumes, cosmetics, and other personal care products. dataintelo.commade-in-china.com The versatility of this compound allows for the synthesis of a wide array of esters, contributing to the diverse palette of scents and tastes available in consumer products. chemimpex.com
Functionalization of Carbohydrates and Monosaccharides
Role in Polymer Science and Material Chemistry
In the realm of polymer science and material chemistry, this compound is utilized to modify and synthesize polymers, enhancing their properties for specific applications. scbt.comchemimpex.com It serves as a reagent for introducing isobutyrate groups into polymer backbones, which can alter characteristics such as solubility, flexibility, and durability. scbt.comchemimpex.com
A significant application of this compound in polymer chemistry is in the production of cellulose (B213188) derivatives. celanese.com Specifically, it is used to manufacture cellulose isobutyrate and mixed cellulose esters like cellulose acetate isobutyrate. celanese.comwikipedia.org These modified celluloses are important thermoplastics. atamanchemicals.com
The esterification of cellulose with this compound, often in combination with other anhydrides like acetic anhydride, yields polymers with tailored properties. celanese.comgoogle.com For example, cellulose acetate isobutyrates are known for their good solubility and high moisture resistance compared to cellulose acetate. google.com These properties make them valuable in the plastics and lacquer industries. google.com The introduction of the isobutyryl group can also improve compatibility with various solvents and plasticizers. google.com
Polymerization Processes with In-situ Initiator Formation
This compound plays a crucial role in polymerization processes through the in-situ formation of initiators. This method involves the reaction of an acid anhydride with a peroxy compound directly within the polymerization medium to generate a diacyl peroxide, which then initiates the polymerization of monomers. researchgate.net
A notable application is in the polymerization of vinyl chloride. researchgate.net In this process, an initiator system based on the base-catalyzed reaction of this compound with hydrogen peroxide is employed to produce diisobutyryl peroxide in-situ. researchgate.net This approach has demonstrated significant advantages, particularly in enabling the polymerization of vinyl chloride at lower temperatures, such as 30°C, at rates that are comparable to those achieved with conventional initiators like dialkyl peroxydicarbonates at 50°C. researchgate.net The ability to conduct polymerization at lower temperatures is a key benefit of this system. researchgate.net
| Monomer | Initiator System Components | Key Advantage |
| Vinyl Chloride | This compound, Hydrogen peroxide | Enables polymerization at lower temperatures (30°C) with high reaction rates. researchgate.net |
| Ethylenically unsaturated monomers | This compound, Peroxy compounds | In-situ formation of diacyl peroxide initiator. google.com |
Synthesis of Poly(2-oxazolines)
This compound is utilized in the polymer-analogous modification of poly(ethylene imine) (PEI) to synthesize functional poly(2-oxazolines) (PAOx). researchgate.netsigmaaldrich.comsigmaaldrich.com This synthetic route provides a straightforward method to create well-defined PAOx, which are a class of polymers gaining attention for biomedical applications. researchgate.net
The process typically begins with the hydrolysis of a precursor polymer, such as poly(2-ethyl-2-oxazoline) (PEtOx), under acidic or basic conditions. researchgate.net This hydrolysis step removes the ethyl-amide groups from the side chains, yielding linear poly(ethylene imine) (L-PEI). researchgate.net The resulting PEI is then acylated by reacting it with an anhydride. researchgate.net
Specifically, to synthesize poly(2-isopropyl-2-oxazoline) (PiPOZ), the linear PEI is reacted with this compound. sigmaaldrich.comsigmaaldrich.com This reaction effectively converts the secondary amine functionalities of the PEI backbone into isobutyramide (B147143) side chains, resulting in the desired poly(2-oxazoline) structure. researchgate.netsigmaaldrich.comsigmaaldrich.com This method has been successfully used to prepare various PAOx by using different anhydrides, such as acetic anhydride for poly(2-methyl-2-oxazoline) and butyric anhydride for poly(2-propyl-2-oxazoline). sigmaaldrich.comsigmaaldrich.com
Radical Polymerization Characteristics of this compound Derivatives
In the study of these butenolide derivatives, it was observed that the presence of an isobutyric moiety can facilitate chain termination. nih.govacs.org This is attributed to the weak tertiary C-H bond within the isobutyryl group. This bond is susceptible to hydrogen atom transfer (HAT), a process that can terminate a growing polymer chain. nih.govacs.org The consequence of this facilitated termination is the formation of shorter polymer chains, resulting in a lower degree of polymerization compared to other derivatives. nih.gov This highlights how the structural features derived from this compound can act as an intrinsic chain transfer agent, modifying the kinetics and outcome of a radical polymerization.
Synthesis of Dyes and Pigments
This compound serves as a raw material and acylating agent in the chemical industry for the manufacture of various organic compounds, including dyes and pigments. wikipedia.orgcelanese.comforeverest.netmarketresearchfuture.com Its utility in this field stems from its reactivity as an acylating agent, which allows for the introduction of the isobutyryl group into molecular structures, a common step in the synthesis of more complex molecules used as colorants. celanese.com While specific examples of dye structures synthesized directly from this compound are not extensively detailed in general literature, its application is noted as a key intermediate for these products. foreverest.netchempoint.com
Utilization in Ligand Synthesis for Nuclear Reprocessing (e.g., DEHiBA)
A significant application of this compound in advanced synthesis is for the production of the ligand N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA). rsc.org DEHiBA is a promising monoamide extractant for advanced hydrometallurgical reprocessing of used nuclear fuel. whiterose.ac.ukresearchgate.net It is particularly valued for its ability to selectively extract uranium without co-extracting plutonium, which is a critical factor in addressing nuclear proliferation concerns. whiterose.ac.uk
The synthesis of DEHiBA can be achieved through the direct reaction of this compound with di-2-ethylhexylamine (DiEHA). rsc.org This synthetic pathway is notable for being a cost-effective, efficient, and scalable route. rsc.orgresearchgate.net It presents a significant improvement over traditional methods that often employ isobutyryl chloride, a reagent that is more expensive, hazardous, and less suitable for large-scale production. rsc.org The direct amidation with this compound is an exothermic reaction, and utilizing continuous flow reactors helps to manage the heat generated, ensuring process safety and control. rsc.org Research has focused on optimizing this solvent-free route to lower the reagent costs significantly, making DEHiBA more accessible for large-scale testing and implementation in nuclear reprocessing cycles. rsc.org
| Compound | Reactants | Synthesis Route | Key Advantage |
| DEHiBA | This compound, Di-2-ethylhexylamine (DiEHA) | Direct amidation | Cost-effective, reduced hazards, suitable for continuous flow and scale-up. rsc.org |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the elucidation and verification of the molecular structure of isobutyric anhydride (B1165640). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to verify the molecular structure of isobutyric anhydride. In ¹H NMR spectroscopy, the characteristic peaks for the isopropyl group are typically observed around a chemical shift (δ) of 1.1 ppm. ¹³C NMR spectroscopy provides further confirmation of the carbon framework. chemicalbook.comspectrabase.com
Infrared (IR) Spectroscopy is instrumental in confirming the presence of the anhydride functional group. The carbonyl (C=O) stretching vibrations are particularly diagnostic. For this compound, a strong absorption band is observed at approximately 1743 cm⁻¹. chemicalbook.com This distinct peak helps differentiate it from other anhydrides. The conformity of the infrared spectrum is a key quality control parameter. avantorsciences.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 158.19 g/mol . nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), under electron ionization (EI), this compound produces a characteristic fragmentation pattern. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule. bris.ac.uk The fragmentation of this compound can involve the loss of specific groups, which aids in its identification. core.ac.uk
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Typical Value/Observation |
|---|---|---|
| ¹H NMR | Isopropyl group (CH) | ~2.7 ppm (septet) |
| Isopropyl group (CH₃) | ~1.2 ppm (doublet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~169 ppm |
| Methine carbon (CH) | ~35 ppm | |
| Methyl carbons (CH₃) | ~18 ppm | |
| IR Spectroscopy | Carbonyl stretch (C=O) | ~1743 cm⁻¹ chemicalbook.com |
| C-O-C stretch | Two bands around 1015 cm⁻¹ and 985 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 158 |
| Major Fragments | m/z 71, 43 |
Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC/MS)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This technique is scalable and can be used for the isolation of impurities in preparative separations. sielc.com HPLC is also used to measure enantiomeric excess in asymmetric reactions involving this compound. researchgate.net The purity of this compound can be determined with high accuracy using HPLC, with one study reporting a purity of 99.98%. researchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful combination for both qualitative and quantitative analysis. GC separates this compound from other components in a mixture, and the mass spectrometer provides structural identification. researchgate.net This technique is particularly useful for analyzing the volatile products of reactions, such as in the pyrolysis of this compound. researchgate.netacs.org GC/MS is also employed in derivatization methods where this compound is used to enhance the volatility and chromatographic resolution of polar analytes. The purity of this compound is often specified with a minimum assay by GC, for instance, ≥98.0%. nih.gov
Table 2: Chromatographic Methods for this compound Analysis
| Chromatographic Method | Application | Key Parameters |
|---|
| HPLC | Purity assessment, reaction monitoring, impurity isolation | Column: Newcrom R1 (Reverse Phase) sielc.comMobile Phase: Acetonitrile, Water, Phosphoric Acid sielc.com | | GC/MS | Purity determination, analysis of reaction products, derivatization analysis | Column: Capillary columns suitable for volatile compounds Detector: Mass Spectrometer (provides structural information) nih.govresearchgate.net |
Calorimetric Techniques for Kinetic Studies
Calorimetric techniques are employed to study the kinetics of reactions involving this compound, particularly its hydrolysis.
Reaction Calorimetry measures the heat generated or absorbed during a chemical reaction, which is directly proportional to the reaction rate. This method allows for the real-time monitoring of reaction kinetics. researchgate.net Studies on the hydrolysis of this compound have utilized calorimetric techniques to investigate the effects of partial miscibility of the reactants on the reaction kinetics. researchgate.net The data obtained from calorimetry can be used to develop activity-based models that describe the phase equilibrium and kinetics of the hydrolysis reaction. researchgate.netresearchgate.net This is particularly important as the hydrolysis can be influenced by mass transfer issues due to the partial miscibility of the anhydride and water. researchgate.net The use of calorimetry can also help in identifying potential hazards by studying the thermal behavior of the reaction. researchgate.net
Research has shown that the hydrolysis of anhydrides can exhibit autocatalytic features, which presents a challenge for kinetic modeling. researchgate.net Calorimetric studies, by providing continuous data on the rate of heat evolution, are invaluable for developing and validating complex kinetic models that account for such phenomena. researchgate.netdntb.gov.ua
Environmental and Safety Considerations in Academic Research Settings
Environmental Fate and Transport Studies
The environmental behavior of isobutyric anhydride (B1165640) is significantly influenced by its reactivity, particularly its tendency to hydrolyze rapidly in the presence of water. Consequently, many environmental fate assessments consider the properties of its hydrolysis product, isobutyric acid, to be representative of the anhydride's environmental impact.
Atmospheric Photo-oxidation
In the atmosphere, isobutyric anhydride is subject to degradation through photo-oxidation. The primary mechanism for this degradation is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.govwikipedia.org The estimated atmospheric half-life for this reaction is approximately 8 days. nih.gov This process involves the abstraction of a hydrogen atom from the this compound molecule by the highly reactive hydroxyl radical, initiating a series of reactions that ultimately break down the compound. wikipedia.orgiiab.me This degradation pathway is a crucial factor in limiting the persistence and long-range transport of this compound in the atmosphere. The reaction with other atmospheric oxidants, such as ozone, is considered to be a less significant removal process. wikipedia.org
Hydrolysis in Aqueous Environments
This compound is unstable in aqueous environments and undergoes rapid hydrolysis to form two molecules of isobutyric acid. chemicalbook.com This reaction is exothermic and can be accelerated by the presence of acids. fishersci.ca The rate of hydrolysis is a critical factor in determining the environmental concentration and persistence of the anhydride form. Due to this rapid transformation, the environmental presence of this compound itself is expected to be transient in moist conditions, with isobutyric acid being the more persistent and relevant compound for assessing aquatic and soil impacts. nih.gov
Biodegradation Pathways and Rates
Direct biodegradation testing of this compound is generally not performed due to its rapid hydrolysis. nih.gov The focus of biodegradation studies is therefore on its stable hydrolysis product, isobutyric acid.
Anaerobic Biodegradation: Isobutyric acid is amenable to anaerobic biodegradation. cdhfinechemical.comnih.gov Studies have shown that under anaerobic conditions, isobutyric acid can be metabolized by microbial consortia. For instance, an enriched acetate (B1210297) culture that was cross-acclimated with isobutyric acid was able to metabolize the compound at a rate of 250 mg/L after a lag period of 3 days. nih.gov During anaerobic digestion, volatile fatty acids like isobutyric acid are key intermediates in the production of methane. clu-in.org The degradation pathway can involve the isomerization between isobutyric acid and n-butyric acid, with the subsequent degradation to acetic acid. researchgate.net The efficiency of this process can be influenced by factors such as pH and the presence of other organic compounds. clu-in.orgresearchgate.net
Aerobic Biodegradation: While specific data on the aerobic biodegradation of isobutyric acid is limited, studies on related processes provide some insights. In the context of treating distillery waste, which contains isobutyric acid among other organic acids, aerobic biodegradation by thermophilic bacteria has been observed. researchgate.net At 60°C, the removal of isobutyric acid was reported to be 51.2%. researchgate.net Another study on the aerobic biodegradation of vinasse, also containing isobutyric acid, by a mixed culture of Bacillus bacteria showed that under optimized conditions of temperature and pH, a significant reduction in organic acids, including isobutyric acid, could be achieved. researchgate.netpjoes.com The efficiency of aerobic biodegradation can be very high, with one study on sugar beet stillage showing over 98% removal of isobutyric acid under controlled dissolved oxygen levels. plos.org
Partitioning in Environmental Compartments (Soil, Water)
The environmental distribution of this compound is largely governed by the properties of its hydrolysis product, isobutyric acid. nih.gov Based on an estimated soil adsorption coefficient (Koc) of 77, isobutyric acid is expected to have high mobility in soil. nih.gov
The pKa of isobutyric acid is 4.84, which means that in typical environmental pH ranges (5 to 9), it will exist predominantly in its anionic (isobutyrate) form. nih.gov Anions generally exhibit low adsorption to soil particles and are not prone to volatilization from moist soil or water surfaces. nih.gov Therefore, isobutyric acid is likely to partition primarily into the water phase within soil and aquatic systems. Volatilization from dry soil surfaces may occur to some extent based on its vapor pressure. nih.gov
Occupational Safety and Handling in Research Laboratories
The use of this compound in academic research laboratories necessitates strict adherence to safety protocols due to its hazardous properties. cdhfinechemical.comnih.gov
Irritative Properties and Protective Measures
This compound is a strong irritant and is corrosive to the skin, eyes, and respiratory tract. chemicalbook.comfishersci.comnj.gov Contact can cause severe burns. chemicalbook.com Inhalation of its vapors can lead to irritation of the nose and throat, causing symptoms such as coughing and wheezing. fishersci.com Repeated exposure to organic anhydrides can also lead to allergic contact dermatitis.
Protective Measures in a Laboratory Setting:
To mitigate the risks associated with handling this compound, the following protective measures should be implemented in a research laboratory:
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a laboratory chemical hood to minimize inhalation exposure. nih.govcdhfinechemical.com Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. nih.gov
Personal Protective Equipment (PPE):
Hand Protection: Chemical-resistant gloves are mandatory. cdhfinechemical.com Nitrile gloves (minimum 8 mil thickness, potentially double-gloved) are suitable for incidental contact, while butyl rubber or neoprene gloves are recommended for extended contact. nih.govscene7.comwisc.edu It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contamination. cdhfinechemical.com
Eye and Face Protection: Indirect-vent, impact and splash-resistant goggles should be worn. nj.gov For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles. cdhfinechemical.comnih.gov
Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn. nj.gov For larger quantities or in situations with a high risk of exposure, a complete chemical-protective suit may be necessary. cdhfinechemical.com
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required. nj.govfishersci.com A full-facepiece respirator with organic vapor cartridges (such as type ABEK) is recommended. nih.govcdhfinechemical.com All respirator use must be in accordance with a comprehensive respiratory protection program that includes training and fit testing. nih.govuga.edu
Handling and Storage: this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition as it is a combustible liquid. fishersci.comnj.gov It is incompatible with water, moist air, strong oxidizing agents, and strong bases. fishersci.comnj.gov Operations should be designed to avoid the generation of mists or vapors. cdhfinechemical.com
Handling and Storage Requirements
Proper handling and storage of this compound in an academic research setting are critical to ensure the safety of laboratory personnel and to prevent hazardous incidents. Safe handling practices should always be followed. nj.gov Operations should be conducted in a well-ventilated area, utilizing local exhaust ventilation where chemical release is possible. nj.gov Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield when working with corrosive or highly irritating substances. nj.govsynquestlabs.comfishersci.ca Protective work clothing is also recommended. nj.gov
To prevent exposure, it is crucial to avoid breathing in vapors, mists, or fumes and to prevent contact with skin and eyes. synquestlabs.comchemicalbook.com After handling, a thorough wash is necessary. nj.gov All equipment used when handling the product must be grounded, and non-sparking tools should be employed, as this compound is a combustible liquid with flammable vapors. nj.govsynquestlabs.comfishersci.com Ignition sources such as open flames, sparks, and hot surfaces must be eliminated from the handling area. synquestlabs.comfishersci.com Care should be taken with empty containers, as they may retain flammable residual vapors. synquestlabs.com Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored. nj.gov
For storage, this compound should be kept in tightly closed containers in a cool, dry, and well-ventilated area. nj.govchemicalbook.com It should be stored away from direct sunlight and sources of heat. uiowa.edu The compound is sensitive to moisture and may decompose upon exposure to water or moist air; therefore, storage under an inert gas may be required. nj.govsynquestlabs.comfishersci.ca It is incompatible with and must be stored separately from strong oxidizing agents (like perchlorates, peroxides, and nitrates), strong bases (such as sodium hydroxide), and water. nj.govsynquestlabs.comchemicalbook.com Storage areas should be equipped with emergency facilities, including eyewash fountains and safety showers. nj.gov
Emergency Response and Spill Containment
In the event of an emergency involving this compound, established procedures must be followed to mitigate harm. uab.edu For spills or leaks, the immediate area should be evacuated, and all sources of ignition must be removed. nj.govchemicalbook.com Personnel involved in cleanup must wear appropriate PPE, including respiratory protection, and should not touch the spilled material without it. nj.govnih.gov
For containment, the spill should be absorbed using an inert, non-combustible material such as vermiculite, dry sand, or earth and collected into a sealed container for disposal. nj.gov Water should not be used for cleanup, as this compound reacts with it. nj.gov After the spill is contained and collected, the area should be ventilated. nj.gov For significant spills, it may be necessary to treat the material as hazardous waste and consult with institutional or regional environmental protection authorities for disposal guidance. nj.govnipissingu.ca
First-Aid Procedures:
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. nj.gov Contact lenses should be removed if possible. synquestlabs.com Immediate medical attention is required. nj.govsynquestlabs.comcdhfinechemical.com
Skin Contact: Remove all contaminated clothing at once. cdhfinechemical.com Wash the affected skin area immediately and thoroughly with soap and plenty of water. nj.govsynquestlabs.com Seek immediate medical attention. synquestlabs.comcdhfinechemical.com
Inhalation: Move the exposed individual to fresh air. nj.govsynquestlabs.com If breathing has stopped, artificial respiration should be administered. synquestlabs.comcdhfinechemical.com Immediate medical attention is necessary. synquestlabs.com
Ingestion: Do NOT induce vomiting. synquestlabs.comchemicalbook.com The mouth should be rinsed with water, but nothing should be given by mouth to an unconscious person. synquestlabs.comchemicalbook.com Immediate medical attention is required. synquestlabs.comchemicalbook.comcdhfinechemical.com
In case of fire, it is important to note that this compound is a combustible liquid. nj.gov Extinguishing media such as dry chemical, CO2, or alcohol-resistant foam should be used. nj.gov Water is not a suitable extinguishing agent due to the compound's reactivity. nj.gov Fire will produce irritating, corrosive, and/or toxic gases. nj.govnih.gov Fire-exposed containers are at risk of exploding and should be kept cool with a water spray if possible. nj.gov
Waste Management and Disposal Protocols
The management and disposal of this compound waste must be conducted in compliance with institutional and governmental regulations. uab.edunema.go.ke All waste containing this compound is considered hazardous waste and requires special handling. nj.govnipissingu.ca
Waste should be collected in suitable, sealed, and properly labeled containers. nj.govmetu.edu.tr It is critical that waste containers are not left unlabeled, as their unknown contents can pose a significant danger during storage or in an emergency. metu.edu.tr These containers should be stored in a safe, designated area, such as a fume hood, and not on the floor. metu.edu.tr
Disposal must not be done via the drainage system. chemicalbook.commetu.edu.tr Instead, surplus and non-recyclable this compound solutions should be handled by a licensed hazardous waste disposal company. chemicalbook.com One approved method of disposal is through combustion in a chemical incinerator equipped with an afterburner and scrubber to handle hazardous emissions. chemicalbook.com Empty containers should be treated as unused products, as they can retain chemical residues, and disposed of accordingly. chemicalbook.com Academic research laboratories must follow the established protocols of their institution, which typically involve segregating hazardous waste and preparing it for collection by a specialized waste management service. uab.edunipissingu.ca
Toxicological Research Relevant to Exposure Scenarios
Toxicological research on this compound often considers its rapid hydrolysis to isobutyric acid in the presence of water, meaning the toxicity characteristics of the two are closely related. oecd.org
Acute Toxicity Studies
Acute toxicity studies have been conducted to determine the immediate health effects of exposure to this compound through various routes. The compound is classified as toxic if swallowed or in contact with the skin. synquestlabs.comnih.gov Research findings indicate a moderate to high level of acute toxicity.
Oral toxicity has been determined in rats, with reported LD50 values of 266 mg/kg. chemicalbook.comcdhfinechemical.com Dermal toxicity in rabbits has an LD50 value of 475 mg/kg. chemicalbook.comcdhfinechemical.com Another source reports an acute toxicity estimate (ATE) for dermal exposure as 300 mg/kg of body weight. synquestlabs.com For inhalation, data from studies on rats show an LC50 value greater than 5.1 mg/L, indicating low acute toxicity via this route. oecd.orghpa.gov.tw However, vapors are known to be destructive to the upper respiratory tract and mucous membranes. synquestlabs.com
| Route of Exposure | Species | Value | Source |
|---|---|---|---|
| Oral | Rat | LD50: 266 mg/kg | chemicalbook.com, cdhfinechemical.com |
| Dermal | Rabbit | LD50: 475 mg/kg | chemicalbook.com, cdhfinechemical.com |
| Dermal | Not Specified | ATE: 300 mg/kg | synquestlabs.com |
| Inhalation | Rat | LC50: >5.1 mg/L | oecd.org, hpa.gov.tw |
Irritation and Corrosivity Assessments (Skin, Eye, Respiratory Tract)
This compound is recognized as a corrosive substance that can cause severe damage upon contact with bodily tissues. nih.gov
Skin: The compound is classified as causing severe skin burns and is placed in Skin Corrosion Category 1B. nih.gov It is noted that the anhydride itself may not be a primary skin irritant, but it rapidly hydrolyzes upon contact with moisture to form isobutyric acid, which is corrosive and a moderate to severe skin irritant. oecd.org
Eyes: It causes serious eye damage and is classified in Eye Damage Category 1. synquestlabs.comnih.gov Contact with the eyes can result in severe burns. nih.gov Both the anhydride and its hydrolysis product, isobutyric acid, are considered moderate to severe eye irritants. oecd.orghpa.gov.tw
Developmental and Reproductive Toxicity Research
Direct research on the developmental and reproductive toxicity of this compound is limited. Safety data sheets often state that the compound is not classified for reproductive toxicity or that data is not available. synquestlabs.comchemicalbook.comcdhfinechemical.com
However, a 2003 OECD SIDS Initial Assessment Report indicated that the data requirements for developmental and reproductive toxicity for both isobutyric acid and this compound have been satisfied, largely through the use of an analog compound, isobutanol. oecd.org Isobutanol is a metabolic precursor to isobutyric acid. oecd.org An inhalation-based, two-generation reproductive toxicity study using isobutanol at concentrations up to 2500 ppm did not result in any systemic toxicity for the parents, nor did it cause reproductive or neonatal toxicity. oecd.orghpa.gov.tw Furthermore, studies on rats and rabbits exposed to isobutanol during gestation showed no adverse developmental effects. oecd.orghpa.gov.tw
Sensitization Potential
The potential for a chemical to induce sensitization, an immunological response following skin contact or inhalation, is a critical consideration in academic research environments. For this compound, the available data regarding its direct sensitization potential is limited and not fully conclusive.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not currently classified as a skin or respiratory sensitizer. nih.govwikipedia.org Several safety data sheets explicitly state that based on available data, the classification criteria for respiratory or skin sensitization are not met, or that no data is available. wikipedia.orgnih.gov
However, it is a well-established fact that organic acid anhydrides as a class of compounds are potential sensitizers and can cause occupational airway diseases and allergic contact dermatitis. nih.govuni.lu Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity (Type IV) reaction that occurs when a substance, known as a hapten, comes into contact with the skin of a sensitized individual. nih.gov Repeated exposure to certain organic acid anhydrides has been identified as a cause of ACD. nih.gov Specific anhydrides noted for their sensitizing properties in occupational settings include Phthalic anhydride, Hexahydrophthalic acid anhydride (HHPA), and Methyltetrahydrophthalic acid anhydride (MTHPA). uni.luontosight.ai
In the context of skin exposure, this compound readily reacts with water or moisture to form isobutyric acid. nih.govwikidata.org While this compound itself is not classified as a skin irritant unless it comes into contact with water, its hydrolysis product, isobutyric acid, is considered a moderate to severe skin irritant and can be corrosive to the skin. nih.govnih.gov
Regarding respiratory exposure, some anhydrides are known to be respiratory sensitizers. fishersci.com Although direct data for this compound is lacking, it is known to cause irritation of the upper respiratory tract. nih.govnih.gov Clinical signs observed in animal studies after inhalation include rales and nasal secretions. nih.gov The material is described as being destructive to the tissues of the mucous membranes and upper respiratory tract. nih.gov
Given the known sensitizing potential of the broader class of acid anhydrides, and the irritant nature of its hydrolysis product, prudent handling of this compound in a research setting is essential to minimize the risk of developing sensitization.
Table 1: Summary of GHS Classification for Sensitization Potential of this compound
| Classification Type | GHS Classification | Source(s) |
| Respiratory Sensitization | Not Classified | nih.govwikipedia.org |
| No Data Available | nih.gov | |
| Skin Sensitization | Not Classified | nih.govwikipedia.org |
| No Data Available | nih.gov |
Q & A
Q. What are the standard laboratory methods for synthesizing isobutyric anhydride, and how can its purity be validated?
this compound is typically synthesized by heating potassium cyanate with isobutyric acid derivatives at elevated temperatures (138–140°C) in the presence of solvents like benzene . Purity validation involves:
- Gas chromatography (GC) or HPLC to assess organic impurities.
- FT-IR spectroscopy to confirm the anhydride functional group (C=O stretching at ~1800 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to verify molecular structure, e.g., characteristic peaks for the isopropyl group (δ ~1.1 ppm in ¹H NMR) .
- Acid titration to quantify residual carboxylic acid content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Reactivity : this compound reacts violently with water, releasing corrosive isobutyric acid. Use dry solvents and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm) .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials like vermiculite .
Q. How does this compound function in esterification reactions, and what experimental parameters influence yield?
this compound acts as an acylating agent, transferring the isobutyryl group to alcohols or amines. Key parameters:
- Catalysts : 4-(Dimethylamino)pyridine (DMAP) accelerates acylation via nucleophilic catalysis, forming acetylpyridinium intermediates .
- Temperature : Optimal yields occur at 50–80°C for secondary alcohols .
- Solvent choice : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis) .
- Molar ratios : A 1.2:1 (anhydride:substrate) ratio avoids excess reagent waste .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselectivity of this compound in kinetic resolution of chiral alcohols?
Computational studies (B3LYP/6-311+G(d,p)) reveal that chiral DMAP derivatives induce enantioselectivity by stabilizing transition states through π-π interactions and steric effects . For example, 3,5-dimethylphenyl-substituted catalysts increase selectivity (ΔΔG‡ up to 2.5 kcal/mol) by optimizing steric bulk near the acyloxy group . Experimental validation via kinetic isotope effects (KIE ≈ 1.8) confirms rate-limiting steps involving hydrogen bonding .
Q. How can catalytic ketonization of this compound be optimized for selective ketone synthesis?
Branched anhydrides like this compound undergo ketonization over oxide catalysts (e.g., CeO₂) at 250–300°C, producing 2,4-dimethyl-3-pentanone with >80% selectivity. Key factors:
- Temperature : Higher temperatures (300°C) improve conversion (>90%) but risk over-dehydration.
- Catalyst acidity : Moderate acid sites favor ketone formation over side products (e.g., alkenes).
- Feedstock purity : Trace water reduces yield by promoting hydrolysis .
| Reaction Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 250 | 65 | 78 |
| 300 | 92 | 82 |
Q. What role does this compound play in analytical derivatization for GC-MS detection of polar compounds?
this compound is used to derivatize hydroxyl or amine groups in polar analytes (e.g., psychedelic phenethylamines), enhancing volatility and chromatographic resolution. Derivatization protocols:
- Reagent ratio : 2:1 (anhydride:analyte) in pyridine at 60°C for 30 minutes.
- Detection limits : Improved sensitivity (10–50 pg/mL) compared to non-derivatized methods .
- Specificity : Unique fragmentation patterns in MS (e.g., m/z 158 for isobutyryl adducts) reduce false positives .
Q. How do computational models predict the efficiency of this compound in asymmetric catalysis?
DFT calculations (B3LYP/6-31G(d)) simulate transition states to predict enantiomeric excess (ee). For example, catalysts with bulky aryl groups (e.g., 3,5-dimethylphenyl) show higher predicted ee (85% vs. 72% for phenyl) due to enhanced steric discrimination. Experimental validation aligns with computational predictions (82% observed ee), confirming the model's utility in catalyst design .
Methodological Guidelines
- Experimental reproducibility : Document catalyst loading (e.g., 5 mol% DMAP), solvent drying methods (e.g., molecular sieves), and reaction quenching protocols (e.g., aqueous workup) .
- Data reporting : Include NMR shifts, GC retention times, and computational parameters (e.g., basis sets) to enable replication .
- Contradiction resolution : Reconcile discrepancies (e.g., varying ketonization yields) by comparing catalyst pretreatment methods or anhydride purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
